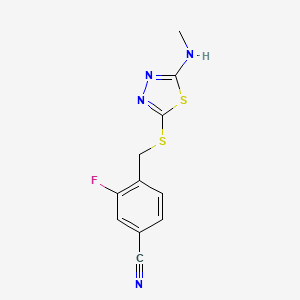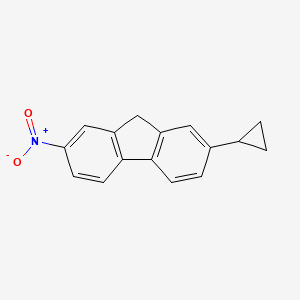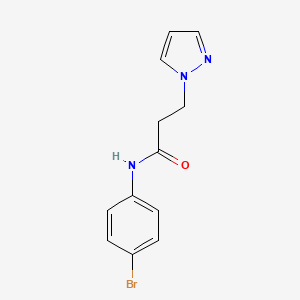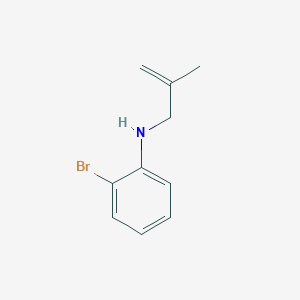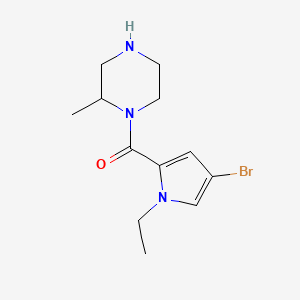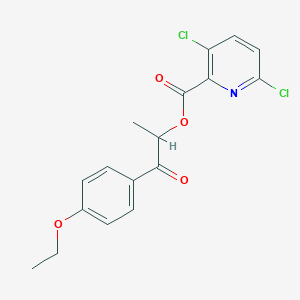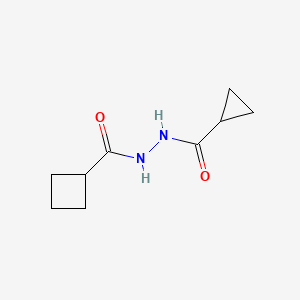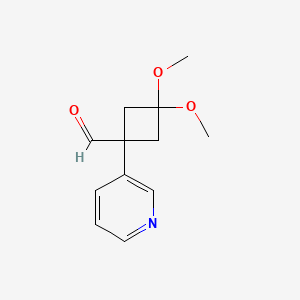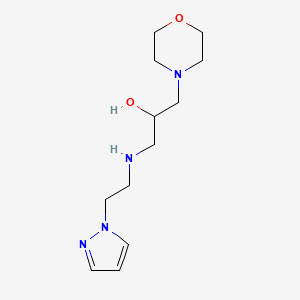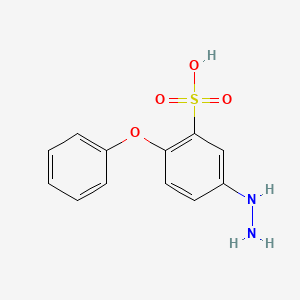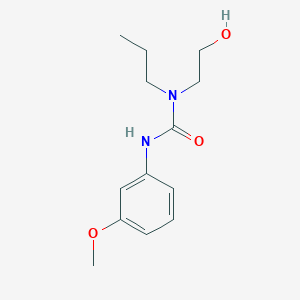
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a hydroxyethyl group, a methoxyphenyl group, and a propyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea typically involves the reaction of 3-methoxyphenyl isocyanate with 2-hydroxyethylamine and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-methoxyphenyl isocyanate by reacting 3-methoxyaniline with phosgene.
Step 2: Reaction of 3-methoxyphenyl isocyanate with 2-hydroxyethylamine to form an intermediate.
Step 3: Reaction of the intermediate with propylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced to a phenyl group.
Substitution: The urea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the urea moiety under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxyphenyl groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-3-phenyl-1-propylurea: Lacks the methoxy group on the phenyl ring.
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-butylurea: Has a butyl group instead of a propyl group.
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1-propylurea: Has the methoxy group at the 4-position instead of the 3-position.
Uniqueness
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is unique due to the specific positioning of the hydroxyethyl, methoxyphenyl, and propyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea |
InChI |
InChI=1S/C13H20N2O3/c1-3-7-15(8-9-16)13(17)14-11-5-4-6-12(10-11)18-2/h4-6,10,16H,3,7-9H2,1-2H3,(H,14,17) |
InChI Key |
UUGXYUFTNSIOET-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)C(=O)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)
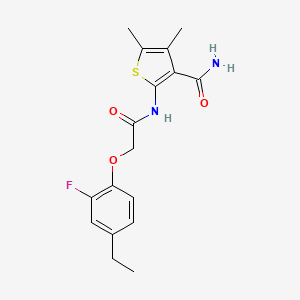
![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)
